4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid
Description
Overview of Thiophene (B33073) Heterocycles in Organic Chemistry
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. britannica.comwikipedia.org It is an aromatic compound, exhibiting properties that are in many ways similar to benzene (B151609). britannica.com This aromaticity is a consequence of the delocalization of six π-electrons around the ring. The sulfur atom contributes a lone pair of electrons to the π-system, which is a key factor in its electronic structure and reactivity.
Thiophene and its derivatives are not merely laboratory curiosities; they are found in some natural products and are integral components of many pharmaceuticals and agrochemicals. derpharmachemica.comrroij.com The thiophene nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This has led to the incorporation of the thiophene ring into a wide array of therapeutic agents. A notable example is the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. rroij.com
The synthesis of thiophene derivatives can be achieved through various methods, including the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.org Other significant synthetic routes include the Gewald reaction and the Volhard–Erdmann cyclization. wikipedia.org These methods allow for the introduction of a wide range of substituents onto the thiophene ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties.
Importance of Carboxylic Acid Functionalities in Chemical Design
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry and plays a critical role in the design of new chemical entities. wisdomlib.orgresearchgate.net Its significance stems from a combination of its acidic nature and its ability to participate in a variety of chemical transformations.
The acidity of the carboxylic acid group allows it to exist in both protonated and deprotonated (carboxylate) forms, a property that is crucial for its function in many biological systems. wisdomlib.org At physiological pH, carboxylic acids are typically ionized, which can enhance the water solubility of a molecule. researchgate.net This is a critical consideration in drug design, as adequate solubility is often a prerequisite for bioavailability. Furthermore, the carboxylate group can form strong electrostatic interactions and hydrogen bonds with biological targets such as enzymes and receptors, which is often a key determinant of a drug's pharmacophore. wisdomlib.orgnih.gov
From a synthetic standpoint, the carboxylic acid group is a versatile handle that can be converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols. google.com This versatility makes it an invaluable building block in the synthesis of complex molecules. For instance, thiophene-2-carboxylic acids can be converted to their corresponding acid chlorides, which are key intermediates in the production of certain insecticides. beilstein-journals.org
Rationalization for the Research Focus on 4-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid
The thiophene-2-carboxylic acid core provides a rigid and aromatic scaffold that is known to be a valuable component in bioactive molecules. mdpi.com The carboxylic acid at the 2-position, as discussed, offers a key point for interaction with biological targets and a handle for synthetic modification. wisdomlib.orggoogle.com
The addition of a 4-hydroxyphenyl group at the 4-position of the thiophene ring introduces another important functional group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with biological macromolecules. The phenyl ring itself can engage in π-stacking interactions, further enhancing binding affinity. The presence of both a hydroxyl group and a carboxylic acid group in the same molecule creates opportunities for complex and specific binding interactions.
Contextualization within Current Trends in Heterocyclic Chemistry Research
The study of this compound is well-aligned with several current trends in heterocyclic chemistry research. There is a continuous and growing interest in the development of novel synthetic methodologies that allow for the efficient and selective synthesis of functionalized heterocycles. rsc.org This is driven by the need to expand the chemical space available for drug discovery and materials science. rsc.org
Modern heterocyclic chemistry is increasingly focused on the rational design of molecules with specific biological activities. mdpi.com This often involves computational modeling and a deep understanding of structure-activity relationships. mdpi.com The development of new heterocyclic compounds is also being accelerated by the use of innovative technologies such as photoredox catalysis and C-H activation. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFUMCLBOLCHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630148 | |
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-51-2 | |
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Hydroxyphenyl Thiophene 2 Carboxylic Acid
Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid, two primary disconnections are logical.
Strategy A: C-C Bond Disconnection between Rings
The most apparent disconnection is the carbon-carbon bond between the thiophene (B33073) ring at position 4 and the hydroxyphenyl group. This approach simplifies the target molecule into a substituted thiophene and a substituted benzene (B151609) ring. This disconnection leads to precursors suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key synthons (idealized fragments) would be a 4-halothiophene-2-carboxylic acid derivative and a 4-hydroxyphenylboronic acid derivative.
Strategy B: Carboxylic Acid Group Disconnection
An alternative strategy involves the disconnection of the carboxylic acid group at the C-2 position of the thiophene ring. This retrosynthetic step, known as a functional group interconversion (FGI), suggests that the carboxylic acid can be formed from a precursor such as an aldehyde, a methyl ketone, or through direct carboxylation of the thiophene ring. This pathway focuses on first constructing the 4-(4-hydroxyphenyl)thiophene core, followed by the introduction of the carboxyl group.
These two primary strategies form the basis for the various direct synthetic routes discussed below.
Precursor Synthesis and Optimization
The success of the synthetic strategies outlined above depends on the efficient preparation of key precursors.
For Strategy A, the required precursors are a 4-halothiophene-2-carboxylic acid derivative and a 4-hydroxyphenylboronic acid.
4-Bromothiophene-2-carboxylic acid: This intermediate is commercially available but can also be synthesized from 2-thiophenecarboxylic acid through bromination. ottokemi.comchemicalbook.com Optimization of this step involves controlling the reaction conditions to ensure regioselective bromination at the 4-position.
4-Hydroxyphenylboronic acid: This is a common and commercially available reagent. In many coupling reactions, the hydroxyl group may need to be protected, for instance as a methoxy (B1213986) or a silyl (B83357) ether, to prevent interference with the catalyst or base. Therefore, a key precursor is often 4-methoxyphenylboronic acid .
For Strategy B, the primary precursor is 4-(4-hydroxyphenyl)thiophene. This can be synthesized via cross-coupling of 4-bromothiophene with a suitable protected 4-hydroxyphenyl derivative.
Direct Synthetic Routes to this compound
Condensation reactions provide a powerful method for constructing the thiophene ring from acyclic precursors. The Gewald aminothiophene synthesis, for example, involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgsemanticscholar.org While this specific reaction leads to an amino-substituted thiophene, modifications of this and other multicomponent condensation strategies can be envisioned to construct the desired 4-aryl-2-thiophenecarboxylate skeleton. Such a route would involve a carefully chosen ketone precursor bearing the 4-hydroxyphenyl moiety.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming carbon-carbon bonds between aromatic rings. mdpi.com This strategy is the practical application of the retrosynthetic analysis (Strategy A) discussed earlier.
The synthesis typically involves the palladium-catalyzed reaction of a 4-halothiophene derivative with an arylboronic acid. To avoid potential complications from the acidic proton of the carboxylic acid and the phenolic hydroxyl group, these functionalities are often protected. A common sequence is as follows:
Esterification: 4-Bromothiophene-2-carboxylic acid is converted to its methyl or ethyl ester.
Suzuki-Miyaura Coupling: The resulting ester, methyl 4-bromothiophene-2-carboxylate, is coupled with 4-methoxyphenylboronic acid (protecting the phenol (B47542) as a methyl ether).
Deprotection and Hydrolysis: The resulting methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate is then subjected to demethylation (to unmask the phenol) and ester hydrolysis (to yield the carboxylic acid), often in separate steps, to afford the final product.
Research on the synthesis of related 4-arylthiophene-2-carbaldehydes has shown that palladium catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent system like toluene (B28343)/water are effective. nih.gov Similar conditions are applicable for the coupling of the corresponding carboxylate esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | nih.gov |
| 4-Bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Ethanol/Water | High | General Method arkat-usa.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
Following Strategy B, the carboxylic acid group can be introduced onto a pre-formed 4-(4-hydroxyphenyl)thiophene scaffold. A classic method for carboxylation involves metallation followed by quenching with carbon dioxide. This typically requires generating an organometallic intermediate, such as a lithiated thiophene, by reacting the C-2 proton with a strong base like n-butyllithium. The resulting nucleophile readily attacks CO₂, and subsequent acidic workup yields the carboxylic acid.
More recent advancements have focused on direct C-H carboxylation using transition-metal catalysts, which can be a more atom-economical approach. mdpi.com Studies on the direct carboxylation of thiophene itself have shown feasibility using base-mediated systems, which cleave the C-H bond and allow for the insertion of CO₂. mdpi.com Applying this methodology to the more complex 4-(4-hydroxyphenyl)thiophene substrate would require careful optimization to ensure regioselectivity at the C-2 position.
This route also follows the logic of Strategy B, where the carboxylic acid is formed at a late stage. It is a reliable and high-yielding two-step process:
Synthesis of the Precursor: The intermediate, 4-(4-hydroxyphenyl)thiophene-2-carbaldehyde, is first synthesized. This is efficiently achieved via the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with a protected 4-hydroxyphenylboronic acid, as previously described. nih.gov
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. The Pinnick oxidation is a particularly effective method for this transformation, as it uses sodium chlorite (B76162) (NaClO₂) under mild conditions and is highly tolerant of other functional groups, including the electron-rich thiophene and phenol rings. nrochemistry.comwikipedia.org This method is known for its high yields and chemoselectivity, making it ideal for complex molecules. nih.gov
Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Reaction Name | Reagents | Key Features |
|---|---|---|
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Mild conditions, high chemoselectivity, tolerates sensitive groups. nrochemistry.comwikipedia.org |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong oxidizing conditions, less suitable for sensitive substrates. |
| Tollens' Reaction | Ag(NH₃)₂⁺ | Mild, primarily used as a qualitative test but can be used for synthesis. |
Investigation of Alternative Synthetic Pathways
Beyond initial synthetic approaches, research has focused on developing more versatile and efficient routes starting from readily available thiophene precursors. These methods often involve building the molecule through sequential carbon-carbon bond-forming reactions and functional group transformations.
A prominent strategy for synthesizing 4-arylthiophene-2-carboxylic acids involves a multistep sequence starting from a pre-functionalized thiophene ring. This approach offers modularity, allowing for the introduction of various aryl groups at the 4-position. A common pathway begins with a halogenated thiophene derivative, which serves as an anchor point for cross-coupling reactions.
A plausible and widely applicable route is based on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This method is renowned for its reliability and tolerance of diverse functional groups. The synthesis can be conceptualized in the following key steps:
Starting Material Selection : The synthesis typically commences with a thiophene derivative that is halogenated at the 4-position and has a precursor to the carboxylic acid at the 2-position. A suitable starting material is 4-bromothiophene-2-carbaldehyde. mdpi.com The aldehyde group is a convenient precursor that can be readily oxidized to a carboxylic acid in a later step.
Suzuki-Miyaura Coupling : The core C-C bond formation is achieved by coupling the 4-bromothiophene derivative with an appropriate arylboronic acid or ester. To obtain the target molecule, (4-methoxyphenyl)boronic acid is often used. The methoxy group serves as a protecting group for the phenol, as free hydroxyl groups can sometimes interfere with the catalytic cycle of the coupling reaction. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com
Oxidation and Deprotection : Following the successful coupling, the aldehyde group at the 2-position is oxidized to a carboxylic acid. Standard oxidizing agents can be employed for this transformation. Subsequently, the methoxy group on the phenyl ring is cleaved to reveal the final hydroxyl group. This demethylation can be achieved using reagents like boron tribromide (BBr₃).
This multistep approach allows for the synthesis of not only the target compound but also a library of analogues by simply varying the arylboronic acid used in the coupling step. mdpi.com
In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to develop more environmentally benign methods for the synthesis of thiophene derivatives. These "green" approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.gov The Suzuki coupling step, central to the synthesis of 4-arylthiophenes, can be significantly accelerated under microwave conditions. acs.orgresearchgate.net A solvent-free, microwave-assisted coupling of thienyl bromides with boronic acids on a solid support like aluminum oxide represents a particularly green methodology. acs.org This approach eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact. researchgate.netacs.org
Aqueous and Biodegradable Solvents: Traditional Suzuki couplings often rely on organic solvents such as toluene or dioxane. Green alternatives focus on replacing these with more sustainable options. The reaction has been shown to proceed efficiently in aqueous media, such as a mixture of water and n-butanol. acs.org Water is non-flammable, non-toxic, and inexpensive, making it an ideal green solvent. researchgate.net The use of aqueous solvent systems can also facilitate product separation, further streamlining the process. acs.org Micellar catalysis, using surfactants like Kolliphor-EL in water, provides another effective green strategy for conducting Suzuki couplings between thiophene and aniline (B41778) derivatives under ambient conditions. mdpi.com
Catalyst Innovation: Green chemistry also drives innovation in catalyst design. The use of highly efficient and recyclable catalysts minimizes waste and cost. For the Suzuki reaction, using inexpensive and robust catalysts like palladium on carbon (Pd/C) in water aligns with green principles. researchgate.net Research into water-soluble fullerene-supported palladium nanocatalysts has also shown promise for achieving high yields at room temperature in pure water, with the added benefit of catalyst recyclability. researchgate.net
Optimization of Reaction Conditions and Yields
To ensure the viability of any synthetic route, particularly for potential large-scale production, the optimization of reaction conditions is crucial. For the synthesis of this compound via the Suzuki coupling pathway, several parameters are typically fine-tuned to maximize the yield and purity of the product.
The key Suzuki-Miyaura coupling step is highly sensitive to the choice of catalyst, base, and solvent system. A systematic study on the synthesis of 4-arylthiophene-2-carbaldehydes evaluated the effect of different solvents on the reaction yield. mdpi.com The coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester was tested under various conditions, highlighting the critical role of the reaction medium.
| Entry | Solvent System (v/v) | Yield (%) of 4-phenylthiophene-2-carbaldehyde |
|---|---|---|
| 1 | Toluene/H₂O (4:1) | 85 |
| 2 | Dioxane/H₂O (4:1) | 78 |
| 3 | DMF/H₂O (4:1) | 65 |
| 4 | THF/H₂O (4:1) | 72 |
| 5 | Acetonitrile/H₂O (4:1) | 50 |
Data sourced from a study on the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.com
As the data indicates, a toluene/water mixture provided the optimal yield for this specific transformation. mdpi.com Further optimization often involves screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). mdpi.comresearchgate.net The reaction temperature and duration are also critical parameters. For instance, microwave-assisted protocols have demonstrated the ability to achieve high yields in minutes, compared to the hours often required with conventional heating. acs.orgresearchgate.net The optimization process aims to find the ideal balance of these factors to achieve the highest possible yield in the shortest amount of time, with the minimal environmental footprint.
The yields of the coupling reaction also depend on the electronic nature of the substituents on the arylboronic acid. Studies have shown that both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to moderate to excellent yields of the corresponding 4-arylthiophene products. mdpi.com
| Arylboronic Ester/Acid Substituent | Product | Yield (%) |
|---|---|---|
| Phenyl | 4-Phenylthiophene-2-carbaldehyde | 85 |
| 4-Methylphenyl | 4-(4-Methylphenyl)thiophene-2-carbaldehyde | 88 |
| 3,5-Dimethylphenyl | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 92 |
| 4-Fluorophenyl | 4-(4-Fluorophenyl)thiophene-2-carbaldehyde | 75 |
| 3-Chloro-4-fluorophenyl | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 72 |
Data represents yields obtained under optimized Suzuki-Miyaura reaction conditions. mdpi.com
This systematic optimization provides a robust and efficient pathway for the synthesis of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environments
The ¹H NMR spectrum of 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The acidic protons of the carboxylic acid and phenolic hydroxyl groups are typically observed as broad singlets that can undergo deuterium (B1214612) exchange upon addition of D₂O. The carboxylic acid proton is highly deshielded and appears far downfield, generally in the 10-12 ppm region. libretexts.org
The aromatic region of the spectrum would feature signals from the protons on both the thiophene (B33073) and the phenyl rings. The two protons on the thiophene ring (H-3 and H-5) would likely appear as doublets due to coupling with each other. The four protons on the 4-hydroxyphenyl ring exhibit an AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0 - 12.0 | broad singlet |
| Ar-OH | 9.0 - 10.0 | broad singlet |
| Thiophene H-3 | 7.5 - 7.8 | doublet |
| Thiophene H-5 | 7.8 - 8.1 | doublet |
| Phenyl H-2', H-6' | 7.4 - 7.6 | doublet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. libretexts.org Aromatic carbons resonate in the range of approximately 110-160 ppm. The carbon atom attached to the phenolic hydroxyl group (C-4') is expected to be significantly deshielded. The chemical shifts of the thiophene ring carbons are influenced by the sulfur atom and the substituents. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| COOH | 165 - 175 |
| Thiophene C-2 | 140 - 145 |
| Thiophene C-3 | 125 - 130 |
| Thiophene C-4 | 145 - 150 |
| Thiophene C-5 | 128 - 133 |
| Phenyl C-1' | 125 - 130 |
| Phenyl C-2', C-6' | 128 - 132 |
| Phenyl C-3', C-5' | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 and H-5) and between the adjacent protons on the phenyl ring (H-2'/H-6' with H-3'/H-5'). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the thiophene and phenyl rings. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations). youtube.com Key HMBC correlations would include:
The thiophene proton H-3 correlating to the thiophene carbons C-2, C-4, and C-5, as well as the carboxylic carbon.
The thiophene proton H-5 correlating to thiophene carbons C-3 and C-4, and importantly, to the phenyl carbon C-1', confirming the link between the two rings.
Protons on the phenyl ring (H-3' and H-5') correlating to the thiophene carbon C-4.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature for a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid dimers. echemi.com The O-H stretch of the phenolic group is also expected in this region, likely around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid gives a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹ for hydrogen-bonded dimers. echemi.com
Other significant absorptions include the C=C stretching vibrations of the aromatic thiophene and phenyl rings in the 1450-1600 cm⁻¹ region, and the C-O stretching of the carboxylic acid and phenol (B47542) groups between 1210-1320 cm⁻¹. The C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. iosrjournals.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Phenolic O-H | Stretch | 3200 - 3600 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring, the thiophene ring, and the carboxyl group, is expected to give rise to strong absorptions in the UV region.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₈O₃S), the molecular weight is 220.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 220.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org Another characteristic fragmentation would be the loss of carbon monoxide (CO, M-28) from the carboxyl group. The stability of the aromatic rings would likely lead to fragment ions corresponding to the thiophene and hydroxyphenyl moieties.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity |
|---|---|
| 220 | [M]⁺ (Molecular Ion) |
| 203 | [M - OH]⁺ |
| 192 | [M - CO]⁺ |
X-Ray Diffraction Analysis for Solid-State Structure Elucidation
Single Crystal X-Ray Diffraction for Absolute Configuration and Crystal Packing
No published single crystal X-ray diffraction studies for this compound were found. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, defining its absolute configuration, and understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing. Without experimental data, details on the crystal system, space group, unit cell dimensions, and molecular geometry remain undetermined.
Powder X-Ray Diffraction for Polymorphism and Phase Identification
There is no available powder X-ray diffraction (PXRD) data for this compound in the scientific literature. PXRD is a key analytical technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Each polymorph has a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Specific DFT calculation results for 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid are not available in the reviewed literature.
Geometry Optimization and Conformational Analysis
No published data on the optimized geometry (bond lengths, bond angles) or conformational analysis of this compound was found.
Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)
There is no available data on the HOMO-LUMO energies or the energy band gap for this compound.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)
Predicted vibrational frequencies, NMR chemical shifts, or UV-Vis absorption parameters from theoretical calculations for this specific compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping data for this compound is not available.
Quantum Chemical Descriptors and Reactivity Indices
Calculated quantum chemical descriptors and reactivity indices for this compound are not present in the scientific literature.
Molecular Dynamics Simulations
No studies involving molecular dynamics simulations of this compound were identified.
Supramolecular Interactions Modeling (e.g., Hydrogen Bonding Networks, π-π Stacking)
Computational and theoretical investigations into the supramolecular chemistry of this compound provide critical insights into its solid-state architecture and intermolecular interactions. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are common. Therefore, modeling can be reliably based on well-understood principles of hydrogen bonding and π-π stacking derived from closely related compounds such as 4-hydroxybenzoic acid and various thiophene (B33073) derivatives. nih.govbohrium.com
The primary forces governing the self-assembly of this compound are strong hydrogen bonds originating from its carboxylic acid and phenolic hydroxyl groups, complemented by weaker π-π stacking interactions between its aromatic rings.
Hydrogen Bonding Networks
The presence of both a carboxylic acid and a hydroxyl group allows for the formation of a robust and intricate network of hydrogen bonds. The carboxylic acid group is a particularly strong hydrogen bond donor and acceptor, frequently leading to the formation of a centrosymmetric dimer, a common supramolecular synthon in carboxylic acids. researchgate.netmdpi.com
In this well-established motif, the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of a second, and vice versa, creating a stable eight-membered ring. This is referred to as an R2/2(8) graph set notation. Furthermore, the phenolic hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid of a neighboring molecule, or to the hydroxyl group of another phenol (B47542). These interactions can link the primary carboxylic acid dimers into extended one-dimensional chains or two-dimensional sheets.
Below is a table summarizing the predicted hydrogen bond parameters for this compound, based on typical values from computational studies of related carboxylic acids and phenols.
| Donor | Acceptor | Typical Distance (Å) (D-H···A) | Typical Angle (°) (D-H···A) | Interaction Energy (kcal/mol) |
| Carboxylic Acid O-H | Carboxylic Acid C=O | 2.6 - 2.8 | 165 - 175 | -7 to -9 |
| Phenolic O-H | Carboxylic Acid C=O | 2.7 - 2.9 | 160 - 170 | -5 to -7 |
| Phenolic O-H | Phenolic O-H | 2.7 - 3.0 | 150 - 170 | -4 to -6 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
π-π Stacking Interactions
Theoretical studies on thiophene oligomers and phenol-containing systems indicate that the most stable π-π stacking conformations are typically offset or T-shaped, rather than a perfectly face-to-face arrangement, due to the minimization of electrostatic repulsion. bohrium.comresearchgate.netscirp.orgnih.gov For this compound, interactions can occur between the thiophene ring of one molecule and the phenyl ring of another, or between identical rings (thiophene-thiophene or phenyl-phenyl).
The substituent groups on the aromatic rings—the carboxylic acid on the thiophene and the hydroxyl group on the phenyl ring—can influence the nature of the π-π stacking by altering the electron distribution of the rings. nih.gov Computational modeling of similar aromatic systems reveals that these interactions are characterized by inter-planar distances of approximately 3.3 to 3.8 Å. nih.gov
The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions ultimately determines the final three-dimensional crystal structure. The hydrogen bonds establish the primary structural motifs, which are then packed efficiently through π-π stacking and other weaker van der Waals forces.
The following table presents anticipated parameters for π-π stacking interactions in this compound, extrapolated from computational studies of related aromatic systems.
| Interacting Rings | Stacking Type | Centroid-to-Centroid Distance (Å) | Inter-planar Angle (°) | Interaction Energy (kcal/mol) |
| Phenyl-Thiophene | Offset Stacked | 3.5 - 4.5 | 0 - 20 | -2 to -4 |
| Phenyl-Phenyl | T-shaped | 4.5 - 5.5 | 70 - 90 | -1 to -3 |
| Thiophene-Thiophene | Offset Stacked | 3.6 - 4.2 | 0 - 20 | -2 to -5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds through nucleophilic acyl substitution. masterorganicchemistry.com
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Alternatively, esters can be formed under basic conditions by first converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. youtube.com
Amidation: The synthesis of amides from 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid can be achieved by reacting it with an amine. This transformation often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Direct amidation can also be catalyzed by reagents like boric acid or titanium tetrafluoride. researchgate.netorgsyn.org The development of 4-amide-thiophene-2-carboxyl derivatives has been a subject of interest in medicinal chemistry. nih.gov The formation of the amide bond is a critical step in synthesizing various biologically active molecules. nih.govrsc.org
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR |
| SN2 Esterification | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | -COOH → -COO⁻ → -COOR |
| Amidation | Amine (R-NH₂), Coupling Agent or Catalyst | -COOH → -CONHR |
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While the decarboxylation of simple aromatic carboxylic acids can be challenging, it is often facilitated by the presence of certain functional groups that can stabilize the intermediate carbanion. rwth-aachen.demasterorganicchemistry.com For heteroaromatic carboxylic acids, decarboxylation can be catalyzed by agents such as silver carbonate in the presence of acetic acid. organic-chemistry.org The reaction can also be achieved through radical pathways, such as the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-initiated reduction. wikipedia.org Catalytic methods using palladium complexes have also been shown to be effective for the decarboxylation of hydroxybenzoic acids. rsc.org
Reactions Involving the Hydroxyl Group on the Phenyl Ring
The phenolic hydroxyl group is another key site for derivatization, readily undergoing reactions such as alkylation and acylation, and participating in the formation of metal complexes.
Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved by deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent like an alkyl halide or a tosylate. researchgate.net This O-alkylation is a common strategy to modify the properties of phenolic compounds.
Acylation: Acylation of the hydroxyl group results in the formation of a phenyl ester. This reaction typically involves reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base like pyridine. uobabylon.edu.iq This transformation is a nucleophilic acyl substitution reaction where the phenolic oxygen acts as the nucleophile. masterorganicchemistry.com
The presence of both a hydroxyl group and a carboxylic acid group makes this compound an excellent candidate for a chelating ligand in coordination chemistry. The carboxylate group, formed upon deprotonation, can coordinate to metal ions in a monodentate or bidentate fashion through its oxygen atoms. rdd.edu.iqresearchgate.net Similarly, the phenolic hydroxyl group can also deprotonate and coordinate to a metal center. nih.gov Thiophene (B33073) derivatives are known to form stable complexes with a variety of transition metals, including Co(II), Cu(II), Ni(II), and Zn(II). nih.gov The sulfur atom in the thiophene ring can also participate in coordination, leading to the formation of diverse and structurally interesting metal-organic frameworks. scholaris.ca The geometry and stability of these complexes depend on the metal ion, the solvent, and the specific coordination modes of the ligand. researchgate.netoncologyradiotherapy.com
| Potential Coordinating Atom/Group | Metal Ion Examples | Coordination Mode |
|---|---|---|
| Carboxylate Oxygen (-COO⁻) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Monodentate, Bidentate |
| Phenolic Oxygen (-O⁻) | Co(II) | Monodentate |
| Thiophene Sulfur (-S-) | Pd(II), Pt(II) | Monodentate |
Electrophilic and Nucleophilic Substitution on Thiophene and Phenyl Rings
Both the thiophene and phenyl rings can undergo substitution reactions, although their reactivity is influenced by the existing substituents.
Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). chemenu.com The carboxylic acid group at the 2-position is deactivating and a meta-director. However, in the thiophene ring, substitution is strongly preferred at the 5-position (alpha to the sulfur) if available. The 4-phenyl substituent also influences the electron density of the ring. On the other hand, the phenyl ring is activated by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho positions (relative to the -OH group). Friedel-Crafts acylation, for instance, is a common electrophilic substitution reaction used to introduce acyl groups onto thiophene rings, often catalyzed by Lewis acids or solid acid catalysts. google.com
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on thiophene rings is also possible but typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring for nucleophilic attack. nih.govresearchgate.net The reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer-like intermediate. nih.govresearchgate.net Given the substituents on this compound, nucleophilic substitution on either ring would likely require harsh conditions or further functionalization to introduce strongly activating groups.
Heterocycle Functionalization
The thiophene core of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution and metallation reactions. The regioselectivity of these reactions is influenced by the electronic effects of the existing substituents at the C2 and C4 positions. The carboxylic acid group at C2 is a deactivating group, which directs incoming electrophiles primarily to the C5 position. Conversely, the 4-hydroxyphenyl group at C4 is generally considered an activating group, which also influences the electron density of the thiophene ring.
Electrophilic Aromatic Substitution:
Thiophene is known to be more reactive than benzene towards electrophilic substitution, and reactions often proceed under milder conditions. For this compound, the most probable site for electrophilic attack is the C5 position, which is activated by the sulfur atom and is the least sterically hindered position adjacent to it.
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. jcu.edu.au
Nitration: Nitration can be performed using mild nitrating agents to avoid oxidation of the reactive thiophene ring.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the thiophene ring, typically at the C5 position, using an acyl chloride or anhydride with a Lewis acid catalyst. researchgate.net
The table below summarizes potential electrophilic substitution reactions on the thiophene ring.
| Reaction Type | Reagent(s) | Expected Position of Substitution | Potential Product |
| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | C5 | 5-Bromo-4-(4-hydroxyphenyl)thiophene-2-carboxylic acid |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | C5 | 5-Chloro-4-(4-hydroxyphenyl)thiophene-2-carboxylic acid |
| Acylation | Acetyl chloride, AlCl₃ | C5 | 5-Acetyl-4-(4-hydroxyphenyl)thiophene-2-carboxylic acid |
Metallation and Subsequent Functionalization:
A powerful strategy for the functionalization of thiophene-2-carboxylic acids involves metallation. Treatment with a strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate the C5 position, generating a lithium intermediate. This organolithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. beilstein-journals.orgnih.govrsc.org This method provides a versatile route to 5-substituted derivatives that may not be accessible through direct electrophilic substitution.
| Reagent 1 | Reagent 2 (Electrophile) | Functional Group Introduced at C5 |
| n-BuLi | CO₂ | Carboxylic acid (-COOH) |
| n-BuLi | I₂ | Iodine (-I) |
| n-BuLi | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| n-BuLi | DMF | Formyl (-CHO) |
Investigation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Such studies often involve monitoring reaction progress over time under various conditions and employing physical organic chemistry principles to elucidate the reaction pathway.
Mechanistic Pathways:
The reactions of this compound can proceed through several fundamental mechanisms. For instance, electrophilic substitution on the thiophene ring typically follows a stepwise pathway involving the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate. brainly.inuoanbar.edu.iq The stability of this intermediate, which is influenced by the substituents present, determines the rate and regioselectivity of the reaction.
For derivatization of the carboxylic acid group, such as esterification or amidation, the reaction generally proceeds via a nucleophilic acyl substitution mechanism. These reactions can be catalyzed by acids or bases and involve the formation of a tetrahedral intermediate.
Kinetic Studies:
Reaction Order: Determining how the reaction rate depends on the concentration of each reactant.
Substituent Effects: Analyzing the effect of different substituents on the reaction rate, often quantified using Hammett plots. The slope of this plot (the Hammett ρ value) provides insight into the charge development in the transition state.
Kinetic Isotope Effects: Comparing the rates of reaction when an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium). This can help identify bond-breaking steps in the rate-determining part of the mechanism.
The table below, adapted from kinetic studies on related aromatic systems, illustrates how Hammett values can provide mechanistic insight. A large, positive ρ value suggests a buildup of negative charge in the transition state of the rate-determining step, which is characteristic of nucleophilic aromatic substitution.
| Reaction Type | Model System | Hammett ρ Value | Mechanistic Implication |
| Nucleophilic Aromatic Substitution | 2-Methoxy-3-X-5-nitrothiophenes with pyrrolidine | +3.8 to +4.5 | Significant negative charge buildup on the thiophene ring in the transition state, consistent with a Meisenheimer complex intermediate. nih.gov |
| Electrophilic Bromination | Substituted Thiophenes | -7.4 | Significant positive charge buildup in the transition state, consistent with the formation of a sigma complex. |
By applying these investigative methods to the reactions of this compound, researchers can gain a detailed understanding of its reactivity, paving the way for the rational design of new synthetic routes and novel derivatives.
Exploration of Academic Applications and Structure Activity Relationships Sar
Design and Synthesis of Structurally Related Derivatives
The synthesis of derivatives based on the thiophene-2-carboxylic acid scaffold is a subject of extensive research, employing various chemical strategies to create diverse molecular libraries. General methods for preparing these compounds often involve building the thiophene (B33073) ring system through cyclization reactions or modifying a pre-existing thiophene core. nih.govresearchgate.net
One common synthetic approach involves the reaction of precursor molecules in the presence of a base. For instance, a synthetic strategy for thiophene-2-carboxamide derivatives, which are closely related to carboxylic acids, involves the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide. nih.gov Another established method is the Gewald reaction, which can be used to synthesize 2-aminothiophene derivatives that serve as versatile intermediates. For example, reacting ethyl cyanoacetate (B8463686) and acetylacetone (B45752) with sulfur in the presence of diethylamine (B46881) can yield ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. impactfactor.org
Further modifications can be made to the core structure. The carboxylic acid group itself can be converted into esters or amides through standard reactions, such as treatment with thionyl chloride followed by an alcohol or amine. google.com Additionally, coupling reactions, such as Suzuki-Miyaura cross-coupling, are employed to introduce or modify aryl substituents on the thiophene ring, allowing for the synthesis of a wide range of analogs. researchgate.net
Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid, these studies involve systematically modifying different parts of the molecule—such as the thiophene ring, the phenyl ring, and the carboxylic acid group—and evaluating the impact on their interaction with specific molecular targets like enzymes and receptors.
Research has shown that substitutions on the aryl rings of thiophene derivatives significantly impact their biological effects. For example, in a series of 4,5-diarylthiophene-2-carboxamide derivatives evaluated for anti-inflammatory activity, modifications to the hydroxyl group on the phenyl ring and the carboxylic acid group on the thiophene ring were key. researchgate.net Specifically, aryl and aryl alkyl derivatives of the carboxamide showed anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium, while alkyl and cycloalkyl derivatives were less active. researchgate.net In another study on thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group on an arylazo substituent led to very good antibacterial effects against B. subtilis and P. aeruginosa. nih.gov
The following table summarizes SAR findings for various thiophene derivatives against different molecular targets.
| Compound Class | Modification | Target/Activity | SAR Observation |
| 4,5-Diarylthiophene-2-carboxamides | Aryl and aryl alkyl amide derivatives | Anti-inflammatory (COX-2) | Activity comparable to standard drug diclofenac sodium. researchgate.net |
| 4,5-Diarylthiophene-2-carboxamides | Alkyl and cycloalkyl amide derivatives | Anti-inflammatory (COX-2) | Showed less activity than aryl derivatives. researchgate.net |
| Thiophene-2-carboxamides | Amino group at position 3, methoxy group on arylazo substituent | Antibacterial | Excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov |
| 4-Hydroxy-4-phenylpiperidines | N-1 and C-4 substitutions | Nociceptin receptor binding | High affinity binding achieved through systematic modifications at these positions. nih.gov |
| 2,5-Diphenylthiophene derivatives | Fluoroethyl substitution on phenyl ring | Aβ plaque binding | Excellent binding affinities observed. researchgate.net |
Ligand Design Principles and Bioisosterism
A fundamental principle in ligand design is bioisosterism, which involves replacing a functional group within a molecule with another group that has similar physical or chemical properties to enhance the compound's activity or pharmacokinetic profile. drughunter.comsemanticscholar.org The carboxylic acid moiety is a common target for bioisosteric replacement because, while it can form strong interactions with biological targets, it is often associated with poor membrane permeability and rapid metabolism, which can limit oral bioavailability. drughunter.comresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various acidic heterocycles like 3-hydroxyisoxazole. researchgate.netnih.gov These replacements aim to mimic the size, shape, and electronic properties of the carboxylic acid, allowing for similar biological activity but with improved drug-like properties. drughunter.com For instance, the tetrazole ring is a well-known carboxylic acid bioisostere; its acidic NH group can be positioned to optimize interactions with a receptor, sometimes leading to enhanced potency. nih.gov The success of such a replacement is highly context-dependent, and not all substitutions will result in a favorable outcome. drughunter.com The strategy is a key tool for medicinal chemists to modulate properties like cell permeability and reduce potential toxicity. drughunter.comresearchgate.net
Molecular Docking and Ligand-Protein Interaction Analysis (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This in silico method provides valuable insights into ligand-protein interactions and helps to rationalize observed SAR data. For thiophene-based compounds, docking studies have been used to investigate their binding modes with various enzymes.
For example, docking analyses of novel 4,5-diarylthiophene-2-carboxamide derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed specific interactions with key amino acid residues in the active site. researchgate.net The compound N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide showed a high binding free energy of -11.67 kcal/mol, indicating effective binding. researchgate.net Similarly, docking studies of other thiophene derivatives with α-glucosidase showed a binding energy of -7.9 kcal/mol, comparable to the standard. researchgate.net These computational studies help to elucidate the structural basis for the inhibitory activity of these compounds. researchgate.netresearchgate.net
The following table presents results from molecular docking studies of various thiophene derivatives.
| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity / Score | Key Interactions |
| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide | Cyclooxygenase-2 (COX-2) (1PXX) | -11.67 kcal/mol | Hydrophilic and hydrophobic interactions with active site residues. researchgate.net |
| 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | α-glucosidase | -7.9 kcal/mol | Ligand bound to the active binding site. researchgate.net |
| Methylenedioxyphenyl-based amides (MDC & ADC) | Myeloperoxidase (MPO) | -7.74 and -7.79 kcal/mol | Favorable interactions within active site pockets. nih.gov |
| Thiophene carboxamide derivatives | Various proteins (e.g., 2AS1) | High binding scores | Interactions with amino acid residues of the enzyme. nih.gov |
Mechanistic Investigations at the Molecular Level (in vitro)
In vitro studies are essential for confirming the biological activity predicted by computational models and for elucidating the mechanism of action at the molecular level. Thiophene derivatives have been evaluated in various in vitro assays to determine their inhibitory effects on specific enzymes and their activity in cell-based models.
For instance, a derivative, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, demonstrated significant in vitro inhibition of α-glucosidase, with an IC50 value of 1.02 µg/ml. researchgate.net In another study, derivatives of 4,5-diarylthiophene-2-carboxylic acid showed potent anti-inflammatory activity in an in vitro bovine serum albumin denaturation assay, with some compounds performing better than the standard drug diclofenac sodium. researchgate.net Furthermore, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed as tyrosinase inhibitors, and the most promising compounds displayed anti-melanogenic effects in B16F10 melanoma cells. nih.gov These in vitro findings provide direct evidence of the molecular interactions and biological effects of these compounds.
The table below summarizes the results of in vitro mechanistic studies for selected thiophene derivatives.
| Compound/Derivative | Assay/Target | Result (e.g., IC50) |
| 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | α-glucosidase inhibition | IC50 = 1.02 µg/ml. researchgate.net |
| 4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid | Anti-inflammatory (bovine serum albumin denaturation) | Better activity than diclofenac sodium. researchgate.net |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Tyrosinase inhibition | IC50 = 1.5 ± 0.1 μM. nih.gov |
| Amino thiophene-2-carboxamide derivative | Antioxidant (ABTS method) | Significant inhibition activity (62.0%). nih.gov |
Applications in Materials Science
Thiophene-based compounds are not only valuable in medicinal chemistry but also serve as crucial building blocks in materials science, particularly for the development of organic electronic materials. researchgate.net
Precursor for Conjugated Polymers or Organic Semiconductors
The thiophene ring is a five-membered aromatic heterocycle whose electronic properties make it an excellent component for π-conjugated systems. nih.gov Thiophene-based small molecules and polymers are subjects of significant interest for their potential use as organic semiconductors. nih.gov These materials are foundational to applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov
The structure of this compound provides a conjugated backbone that can be extended through polymerization. The carboxylic acid and hydroxyl groups offer reactive sites for polymerization reactions, allowing the molecule to be incorporated into larger polymer chains. Thiophene-containing polymers are known for their chemical robustness, versatile functionality, and favorable electronic properties. researchgate.net The inclusion of thiophene units can lower the HOMO-LUMO band gap, which is a desirable characteristic for a semiconductor. liberty.edu The ability to form highly ordered, packed structures through intermolecular sulfur-sulfur interactions can also lead to increased charge mobility, a key performance metric for semiconductor materials. liberty.edu
Ligand in Coordination Polymers or Metal-Organic Frameworks (MOFs)
While specific examples of coordination polymers or Metal-Organic Frameworks (MOFs) constructed directly from this compound are not extensively documented in the provided search results, the broader class of thiophene-dicarboxylic acids has been successfully employed in the synthesis of MOFs. For instance, thiophene-2,5-dicarboxylic acid has been used as a ligand to construct metal-organic frameworks with nickel, forming compounds with specific crystallographic and fluorescent properties. google.com This suggests the potential of thiophene-based carboxylic acids, including this compound, to act as linkers in the generation of novel coordination polymers and MOFs. The presence of the additional hydroxyphenyl group could introduce further functionality, such as hydrogen bonding sites or the potential for post-synthetic modification, which are desirable features in the design of functional MOFs for applications like gas storage or sensing.
General research into coordination polymers demonstrates the versatility of using organic ligands to bridge metal centers, creating extended one-, two-, or three-dimensional structures. mdpi.comrsc.org The synthesis of such materials often involves solvothermal or hydrothermal methods, where the choice of metal ion and ligand dictates the final structure and properties of the resulting framework. enpress-publisher.commdpi.comresearchgate.net
Supramolecular Self-Assembly and Cocrystallization
The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, are relevant to this compound. Thiophene-based oligomers, for example, have been shown to self-assemble into well-defined nanostructured microfibers with interesting fluorescent, conductive, and chiral properties. nih.govnih.gov This self-assembly is driven by weak non-covalent interactions, and the final architecture can be influenced by the specific functional groups attached to the thiophene core. nih.gov
Cocrystallization is another area where this compound could find application. Pharmaceutical cocrystals, which are multicomponent systems of an active pharmaceutical ingredient and a coformer, are a growing area of research aimed at improving the physicochemical properties of drugs. nih.gov The formation of cocrystals relies on predictable intermolecular interactions, such as hydrogen bonding between carboxylic acids and other functional groups. nih.govugr.es Given that this compound possesses both a carboxylic acid and a phenol (B47542) group, it has the potential to form robust supramolecular synthons with various coformers. Studies on cocrystals of other carboxylic acids have demonstrated the ability to modify properties like melting point and dissolution rates. nih.govresearchgate.net
Catalytic Applications (e.g., as a ligand in transition metal catalysis)
The catalytic potential of metal complexes containing thiophene-based ligands is an active area of research. While direct catalytic applications of this compound are not specified in the search results, a related compound, copper(I) thiophene-2-carboxylate, is known to be a catalyst for Ullmann coupling reactions. wikipedia.org This highlights the potential for metal complexes of thiophene carboxylic acids to exhibit catalytic activity.
Transition metal complexes with various organic ligands are widely studied for their catalytic applications in a range of organic transformations. jns.edu.af The coordination of an organic ligand to a metal center can modulate its electronic and steric properties, thereby influencing its catalytic performance. The specific functional groups on the this compound ligand could potentially influence the activity and selectivity of a metal catalyst to which it is coordinated. For instance, cobalt(II) complexes with a related, more complex thiophene-based ligand have been synthesized and characterized, suggesting the feasibility of creating catalytically active centers with such scaffolds. nih.gov
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies
The synthesis of bi-aryl compounds such as 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid typically relies on established cross-coupling reactions. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Key Future Research Areas:
One-Pot and Tandem Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel ("one-pot") would significantly improve efficiency by reducing the need for intermediate purification steps, saving time, solvents, and resources. Research could explore tandem reactions where the formation of the thiophene (B33073) ring and the subsequent C-H arylation occur sequentially in a single process.
C-H Activation: Direct C-H activation/arylation represents a highly atom-economical approach to forming the carbon-carbon bond between the thiophene and phenyl rings. Future studies could focus on developing novel catalyst systems (e.g., based on palladium, nickel, or copper) that can selectively activate the C-H bond at the 4-position of a thiophene-2-carboxylic acid precursor for coupling with a phenol (B47542) derivative.
Metal-Free Synthesis: To address the environmental and economic concerns associated with transition-metal catalysts, developing metal-free synthetic routes is a key goal. nih.gov Methodologies employing hypervalent iodine reagents or photoredox catalysis could offer viable alternatives for constructing the aryl-thiophene linkage. nih.gov
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and easier scalability. Future work could involve adapting and optimizing cross-coupling or C-H activation protocols for flow chemistry setups.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies mentioned above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is crucial. Advanced spectroscopic techniques applied in real-time can provide these insights, moving beyond traditional offline analysis like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Potential Spectroscopic Probes:
In Situ Raman Spectroscopy: This technique is a powerful tool for monitoring reactions in real-time, even in complex mixtures and under harsh conditions like microwave heating. nih.govfigshare.com A Raman probe inserted directly into the reaction vessel can track the consumption of reactants and the formation of the product by monitoring their unique vibrational fingerprints, allowing for precise determination of reaction endpoints and optimization of conditions. nih.govfigshare.com
Benchtop NMR Spectroscopy: The advent of compact, cryogen-free benchtop NMR spectrometers allows for near-real-time reaction monitoring directly in the chemistry lab. azom.com By taking aliquots at regular intervals, researchers can quickly quantify the conversion of starting materials to the product without the need for extensive sample preparation, accelerating reaction optimization. azom.com
Mass Spectrometry: Techniques like Compact Mass Spectrometry (CMS) coupled with interfaces like Plate Express for TLC analysis can provide rapid mass confirmation and reaction monitoring. shoko-sc.co.jp This allows for the swift identification of products and key intermediates directly from the reaction mixture. shoko-sc.co.jp
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| In Situ Raman | Vibrational modes of molecules, reaction kinetics, endpoint determination. nih.gov | Real-time monitoring of Suzuki or other cross-coupling reactions to optimize catalyst loading, temperature, and reaction time. nih.gov |
| Benchtop NMR | Quantitative analysis of reactant consumption and product formation. azom.com | Rapid optimization of reaction conditions by providing immediate quantitative feedback on reaction progress. azom.com |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. shoko-sc.co.jp | Quick identification of the desired product and potential side products during synthesis development. shoko-sc.co.jp |
Predictive Computational Modeling and Machine Learning in Compound Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.orgnih.govacs.org These approaches can predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward compounds with desired characteristics and reducing the amount of trial-and-error in the laboratory. patheon.com
Future Directions:
DFT Calculations: Density Functional Theory (DFT) can be used to predict a wide range of properties for this compound and its derivatives, including electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR spectra), and reactivity. mdpi.com This can help in understanding its potential as a material for organic electronics or as a biologically active agent.
QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can be developed to predict the biological activity of derivatives of this compound. nih.gov By training models on existing datasets of compounds with similar structural features (e.g., kinase inhibitors), researchers can predict the potential of new, unsynthesized derivatives for specific targets. researchgate.netfrontiersin.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. mdpi.com Computational tools can be employed to assess the "drug-likeness" of this compound and guide the design of analogs with more favorable pharmacokinetic profiles. mdpi.com
Exploration of New Application Areas (non-clinical)
The unique combination of a thiophene ring, a carboxylic acid, and a phenol group suggests that this compound could have applications beyond the clinical realm. The thiophene moiety, in particular, is a key component in many functional organic materials.
Potential Non-Clinical Applications:
Organic Electronics: Thiophene-containing molecules are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their excellent charge-transport properties. nih.gov Future research could explore the synthesis of polymers or oligomers from this compound and investigate their semiconductor properties.
Corrosion Inhibitors: The sulfur atom in the thiophene ring and the oxygen atoms in the hydroxyl and carboxyl groups can chelate to metal surfaces, potentially forming a protective layer that inhibits corrosion. nih.gov Studies could be designed to evaluate its efficacy as a corrosion inhibitor for steel or other metals in various environments.
Agrochemicals: Thiophene-2-carboxylic acid derivatives have been patented for use as agents to control undesirable plant growth (herbicides). google.com The specific structure of this compound could be investigated for its potential herbicidal or plant growth-regulating activities.
Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies
The most rapid and impactful advances in the study of this compound will come from a holistic approach that integrates modern synthetic, analytical, and computational methods. purdue.edulibretexts.orgwikipedia.org
A Vision for Integrated Research:
An ideal future research program would involve a continuous loop of design, synthesis, and testing. Computational models would be used to design novel derivatives of this compound with predicted high activity for a specific application (e.g., as an organic semiconductor or a kinase inhibitor). researchgate.net These target molecules would then be synthesized using optimized, efficient routes monitored in real-time by advanced spectroscopic probes. mdpi.com The properties of the synthesized compounds would be thoroughly characterized, and the experimental data would be fed back into the computational models to improve their predictive accuracy. nih.gov This synergistic cycle of "design-synthesize-test-learn" would accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Q & A
(Basic) What are the key considerations for the safe handling and storage of 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid in laboratory settings?
Answer:
- Stability and Incompatibilities : The compound is stable under normal conditions but incompatible with strong oxidizing agents, acids, and bases. Avoid exposure to reactive species to prevent hazardous decomposition products like sulfur oxides .
- Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials. Use chemically resistant containers (e.g., glass or HDPE) .
- Spill Management : Use non-sparking tools to collect material into sealed containers. Avoid environmental release; consult local disposal regulations .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
Answer:
- NMR Spectroscopy : Report H and C NMR chemical shifts to confirm the aromatic thiophene ring, hydroxyphenyl group, and carboxylic acid proton. Compare with analogs (e.g., 4-bromo-2-thiophenecarboxylic acid) for structural validation .
- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~2500–3300 cm, C=O stretch at ~1700 cm) .
- Mass Spectrometry : Report molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., 207.04 g/mol for a brominated analog) .
- Additional Data : Include melting point, HPLC purity, and microanalysis (C, H, N, S) for new derivatives .
(Advanced) How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables. Use cell lines with documented sensitivity to similar compounds (e.g., antimicrobial assays for thiophene derivatives) .
- Purity Verification : Confirm compound purity via HPLC and NMR to rule out impurities affecting bioactivity .
- Structural Analogs : Test derivatives (e.g., ethyl esters or amides) to correlate substituent effects with activity trends .
- Computational Modeling : Perform docking studies to assess binding affinity to target enzymes/receptors (e.g., tyrosine kinase or cytochrome P450) .
(Advanced) What strategies are recommended for optimizing the synthesis yield of this compound under varying catalytic conditions?
Answer:
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling for aryl-thiophene bond formation .
- Reaction Parameters : Optimize temperature (e.g., 80–120°C), solvent (DMF or THF), and molar ratios using Design of Experiments (DoE) .
- Workup Procedures : Use acid-base extraction to isolate the carboxylic acid moiety. Monitor yields via TLC and adjust reaction times accordingly .
(Basic) What are the known decomposition products of this compound under high-temperature conditions?
Answer:
- Primary Products : Carbon monoxide (CO), carbon dioxide (CO), and sulfur oxides (SO) due to combustion or acid-catalyzed degradation .
- Detection Methods : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Thermogravimetric analysis (TGA) can assess thermal stability thresholds .
(Advanced) How to design a study to assess the potential of this compound as a precursor in heterocyclic compound synthesis?
Answer:
- Reactivity Testing : React with amines to form amides or with alcohols to generate esters. Monitor regioselectivity using H NMR .
- Cyclization Reactions : Explore intramolecular cyclization under acidic/basic conditions to form fused rings (e.g., oxazolo-thiophenes) .
- Catalytic Functionalization : Use transition metals (e.g., Pd or Ru) to introduce halogens or aryl groups at the thiophene C-5 position .
- Validation : Characterize products via X-ray crystallography and compare with computational predictions (DFT calculations) .
(Basic) What environmental precautions should be taken when disposing of this compound waste?
Answer:
- Ecotoxicity : Avoid aquatic release due to potential bioaccumulation risks. Use activated carbon or chemical neutralization (e.g., with Ca(OH)) for liquid waste .
- Regulatory Compliance : Follow EPA guidelines (e.g., TSCA) and consult safety data sheets for proper disposal protocols .
(Advanced) How can researchers investigate the electronic effects of substituents on the hydroxyphenyl group in modulating the compound’s reactivity?
Answer:
- Electron-Donating/Withdrawing Groups : Synthesize derivatives with -OCH (donor) or -NO (withdrawing) groups. Compare reaction rates in nucleophilic acyl substitution .
- Spectroscopic Analysis : Use UV-Vis to study conjugation effects and cyclic voltammetry to measure redox potentials .
- Computational Studies : Perform DFT calculations to map electron density distribution and frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
